molecular formula C12H18O B3060155 1-Methoxy-4-(pentan-3-YL)benzene CAS No. 18272-82-7

1-Methoxy-4-(pentan-3-YL)benzene

Cat. No.: B3060155
CAS No.: 18272-82-7
M. Wt: 178.27 g/mol
InChI Key: HHKAVHVGMCCNKZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-(pentan-3-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with 3-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(pentan-3-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and pentan-3-yl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 1-methoxy-4-(pentan-3-yl)phenol.

    Reduction: Formation of 1-methoxy-4-(pentan-3-yl)cyclohexane.

    Substitution: Formation of halogenated derivatives such as 1-methoxy-4-(pentan-3-yl)bromobenzene.

Scientific Research Applications

1-Methoxy-4-(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(pentan-3-yl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, while the pentan-3-yl group can influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

1-Methoxy-4-(pentan-3-yl)benzene can be compared with other similar compounds such as:

    1-Methoxy-4-(propyl)benzene: Similar structure but with a shorter alkyl chain.

    1-Methoxy-4-(butyl)benzene: Similar structure with a butyl group instead of a pentan-3-yl group.

    1-Methoxy-4-(hexyl)benzene: Similar structure with a longer alkyl chain.

Uniqueness

The uniqueness of this compound lies in its specific alkyl chain length and the position of the methoxy group, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

1-methoxy-4-pentan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10(5-2)11-6-8-12(13-3)9-7-11/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKAVHVGMCCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553569
Record name 1-Methoxy-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-82-7
Record name 1-Methoxy-4-(pentan-3-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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